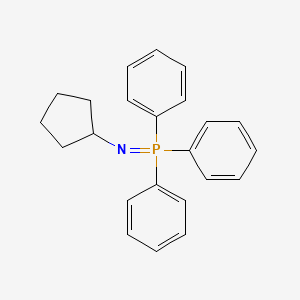
(Cyclopentylimino)(triphenyl)-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanamine,N-(triphenylphosphoranylidene)- is a chemical compound with the molecular formula C23H24NP. It is a derivative of cyclopentanamine, where the amine group is bonded to a triphenylphosphoranylidene group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanamine,N-(triphenylphosphoranylidene)- typically involves the reaction of cyclopentanamine with triphenylphosphine and a suitable halogenating agent. One common method is to react cyclopentanamine with triphenylphosphine in the presence of a halogenating agent such as bromine or iodine. The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for Cyclopentanamine,N-(triphenylphosphoranylidene)- are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and solvents, and optimizing reaction conditions for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentanamine,N-(triphenylphosphoranylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction could produce cyclopentylamine derivatives .
Aplicaciones Científicas De Investigación
Cyclopentanamine,N-(triphenylphosphoranylidene)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various cyclopentane derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Mecanismo De Acción
The mechanism of action of Cyclopentanamine,N-(triphenylphosphoranylidene)- involves its interaction with molecular targets through its amine and phosphoranylidene groups. These interactions can lead to various biochemical pathways being activated or inhibited. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentylamine: A simpler amine derivative of cyclopentane.
Triphenylphosphine: A common reagent in organic synthesis, often used in the preparation of phosphoranylidene derivatives.
Uniqueness
Cyclopentanamine,N-(triphenylphosphoranylidene)- is unique due to the presence of both cyclopentylamine and triphenylphosphoranylidene groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile reagent in organic synthesis .
Propiedades
Número CAS |
85903-63-5 |
|---|---|
Fórmula molecular |
C23H24NP |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
cyclopentylimino(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C23H24NP/c1-4-14-21(15-5-1)25(22-16-6-2-7-17-22,23-18-8-3-9-19-23)24-20-12-10-11-13-20/h1-9,14-20H,10-13H2 |
Clave InChI |
YFSSJDDDNPOUHP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



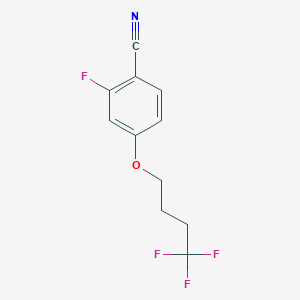
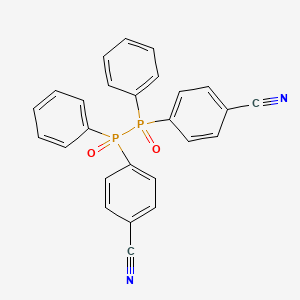
![4-Chlorofuro[3,4-b]pyridine-5,7-dione](/img/structure/B13985355.png)
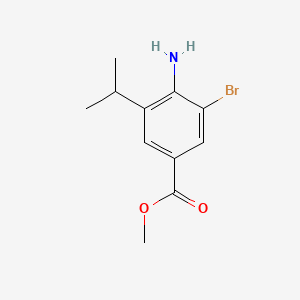
![5-(aminomethyl)-3-methylbenzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B13985379.png)

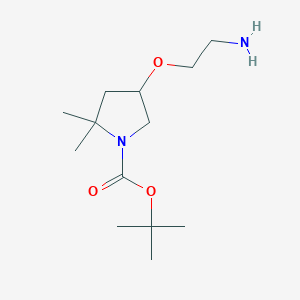
![3-chloro-4-[di(propan-2-yl)amino]-7,8-dihydro-5H-thiopyrano[4,3-b]pyran-2-one](/img/structure/B13985391.png)
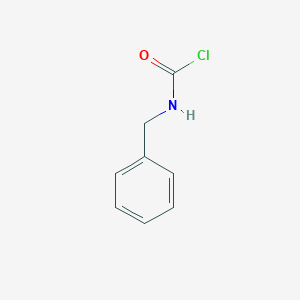

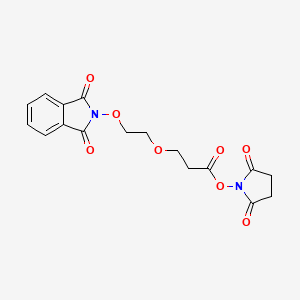
![[4,5-Dihydroxy-6-(hydroxymethyl)-2-[2-(hydroxymethyl)phenoxy]oxan-3-yl] benzoate](/img/structure/B13985397.png)

